
2-Metoxi-2-feniletanol
Descripción general
Descripción
OSM-S-338 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, aimed at developing new treatments for malaria. OSM-S-338 is structurally related to other compounds in the aminothienopyrimidine series and has been studied for its biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
OSM-S-338 exerts its effects by inhibiting the activity of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-338 acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This inhibition leads to the activation of the amino acid starvation response, ultimately killing the parasite . The compound’s selectivity for the parasite enzyme over the human enzyme is due to differences in the active site structure and flexibility .
Safety and Hazards
The safety data sheet for 2-Methoxy-2-phenylethanol indicates that it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Direcciones Futuras
While specific future directions for 2-Methoxy-2-phenylethanol are not detailed in the search results, its use in the synthesis of optically active 1,4-dihydropyridines and as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine suggest potential applications in pharmaceutical research and development .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is involved in the synthesis of optically active 1,4-dihydropyridines
Cellular Effects
It is known that this compound can influence cell function through its role in the synthesis of optically active 1,4-dihydropyridines
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level through its role in the synthesis of optically active 1,4-dihydropyridines
Metabolic Pathways
It is known that this compound is involved in the synthesis of optically active 1,4-dihydropyridines
Métodos De Preparación
The synthesis of OSM-S-338 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C
Análisis De Reacciones Químicas
OSM-S-338 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
OSM-S-338 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and activities. Some of these compounds include:
OSM-S-106: This compound has a similar aminothienopyrimidine scaffold and shows activity against Plasmodium falciparum.
TCMDC-135294: Another related compound with a similar mechanism of action. Compared to these compounds, OSM-S-338 has unique structural features that contribute to its distinct biological activity and selectivity. .
Propiedades
IUPAC Name |
2-methoxy-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUPLBMGDDPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863068 | |
| Record name | Benzeneethanol, .beta.-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2979-22-8 | |
| Record name | β-Methoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2979-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, beta-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, .beta.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, .beta.-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Methoxy-2-phenylethanol has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. Key spectroscopic data includes:
A: Several studies highlight the use of MOFs as catalysts for the ring-opening reaction of styrene oxide with methanol, yielding 2-methoxy-2-phenylethanol as the desired product [, , , ]. For example, a hierarchical porous CuBTC MOF demonstrated enhanced catalytic activity for this reaction due to facile mass transfer and denser open metal sites []. Similarly, Cr-MIL-101 encapsulated with Keggin phosphotungstic acid proved to be a highly active heterogeneous catalyst for this reaction [].
A: The stereochemistry of the hydroxyl group in 2-methoxy-2-phenylethanol plays a crucial role in its effectiveness as a chiral auxiliary [, ]. The (S)-enantiomer is often preferred due to its ability to induce higher diastereoselectivity in the formation of the desired enantiomer of 1,4-dihydropyridines.
ANone: Common analytical techniques include:
- Gas Chromatography (GC) [, ]: Used to monitor reaction progress and determine product yield.
- Nuclear Magnetic Resonance (NMR) Spectroscopy [, ]: Provides structural information and can differentiate between enantiomers.
A: Enzymatic resolution using lipases, particularly Candida antarctica lipase B (CAL-B), is an effective method for resolving racemic 2-methoxy-2-phenylethanol [, ]. CAL-B exhibits high enantioselectivity towards the (R)-enantiomer during acylation, enabling the separation of the desired enantiomer.
A: Research shows that solvent permittivity (ε) significantly influences the enantiomeric ratio (E) achieved during the CAL-B catalyzed acetylation of 2-methoxy-2-phenylethanol []. The E vs. ε plot exhibited a convex shape, reaching maximum E at a medium ε value, suggesting an optimal polarity range for maximizing enantioselectivity.
A: Bismuth gallate, a layered coordination polymer synthesized using methanol, displays good stability and functions as a Lewis acid catalyst []. This material effectively catalyzes the conversion of styrene oxide to 2-methoxy-2-phenylethanol with high regioselectivity, demonstrating its potential in organic synthesis.
A: Yes, beyond enzymatic resolution and MOF-catalyzed reactions, 2-methoxy-2-phenylethanol can be synthesized via the photolysis of 4-phenyl-1,3-dioxolan-2-one in methanol []. This method produces 2-methoxy-2-phenylethanol alongside other byproducts like phenethyl alcohol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




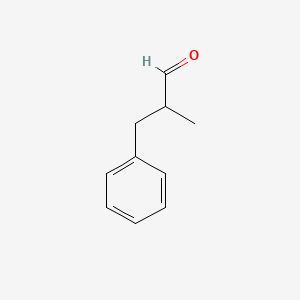

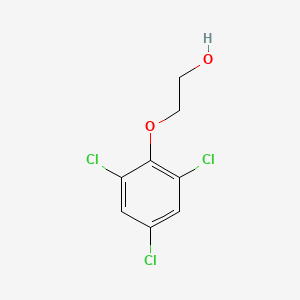
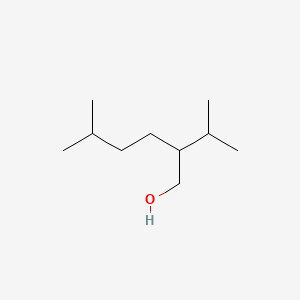
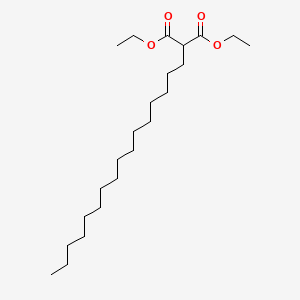

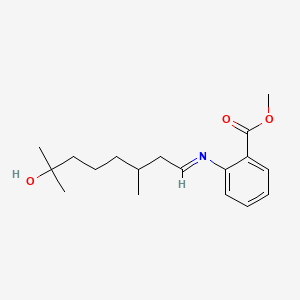


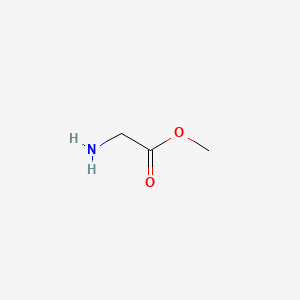
![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)
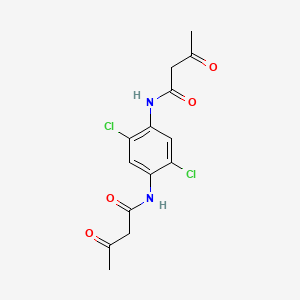
![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)